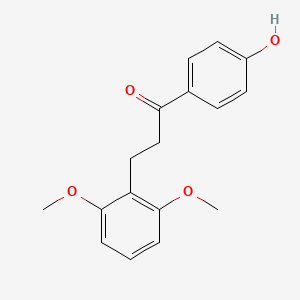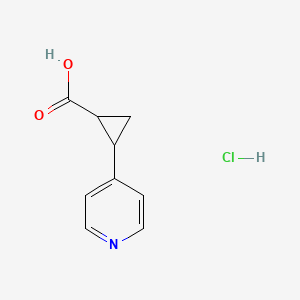
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(piridin-4-il)ciclopropano-1-carboxílico clorhidrato es un compuesto químico con la fórmula molecular C9H10ClNO2. Es un derivado del ácido ciclopropano carboxílico, donde un anillo de piridina está unido al anillo de ciclopropano. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación química y farmacéutica debido a sus propiedades estructurales únicas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido 2-(piridin-4-il)ciclopropano-1-carboxílico clorhidrato generalmente implica la ciclopropanación de derivados de piridina. Un método común es la reacción de piridina con compuestos diazo en presencia de un catalizador para formar el anillo de ciclopropano. El producto resultante se trata luego con ácido clorhídrico para obtener la sal clorhidrato .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar reacciones de ciclopropanación a gran escala utilizando condiciones optimizadas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción .
Tipos de Reacciones:
Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente usando agentes oxidantes como permanganato de potasio o trióxido de cromo, para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para producir alcoholes o aminas.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Agentes halogenantes, compuestos organometálicos.
Productos Principales Formados:
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Alcoholes, aminas.
Sustitución: Derivados halogenados de piridina.
Aplicaciones Científicas De Investigación
El ácido 2-(piridin-4-il)ciclopropano-1-carboxílico clorhidrato tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se emplea en el estudio de mecanismos enzimáticos e interacciones proteína-ligando.
Medicina: Se ha investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(piridin-4-il)ciclopropano-1-carboxílico clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a sitios activos o sitios alostéricos, modulando la actividad de las proteínas diana. Esta interacción puede conducir a cambios en las vías celulares y las respuestas biológicas, contribuyendo a los efectos observados .
Compuestos Similares:
- Ácido 2-(piridin-3-il)ciclopropano-1-carboxílico clorhidrato
- Ácido 2-(piridin-2-il)ciclopropano-1-carboxílico clorhidrato
Comparación: En comparación con sus análogos, el ácido 2-(piridin-4-il)ciclopropano-1-carboxílico clorhidrato exhibe propiedades únicas debido a la posición del anillo de piridina. Esta diferencia posicional puede influir en la reactividad del compuesto, la afinidad de unión y la actividad biológica general. El derivado de piridina en posición 4 puede mostrar perfiles farmacocinéticos y farmacodinámicos distintos, lo que lo convierte en un compuesto valioso para aplicaciones de investigación específicas .
Comparación Con Compuestos Similares
- 2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
- 2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Comparison: Compared to its analogs, 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride exhibits unique properties due to the position of the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. The 4-position pyridine derivative may show distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
2-pyridin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;/h1-4,7-8H,5H2,(H,11,12);1H |
Clave InChI |
OBGPWWPLZPGMJP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=NC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


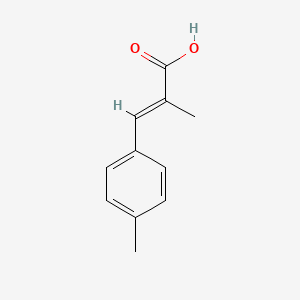
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)
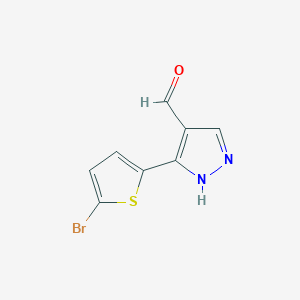
![Sodium;3,5-dihydroxy-7-[2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate](/img/structure/B12310547.png)
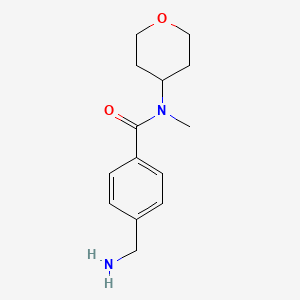
![rac-(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-amine, cis](/img/structure/B12310553.png)
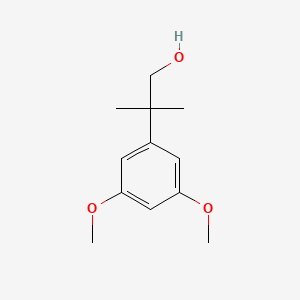
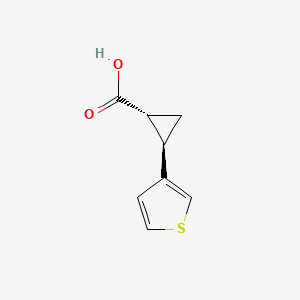
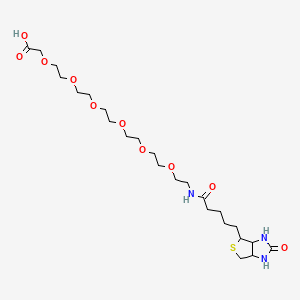
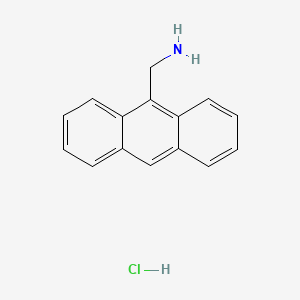
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
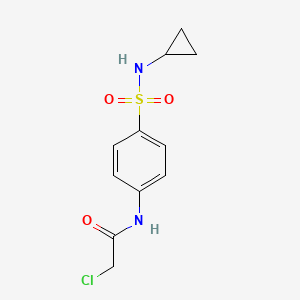
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
